molecular formula C10H10FNO2 B13678098 Methyl 7-fluoroindoline-6-carboxylate

Methyl 7-fluoroindoline-6-carboxylate

Cat. No.: B13678098
M. Wt: 195.19 g/mol
InChI Key: JRGDRESVBBPBRO-UHFFFAOYSA-N
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Description

Methyl 7-fluoroindoline-6-carboxylate is a fluorinated indole derivative Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoroindoline-6-carboxylate typically involves the fluorination of indoline derivatives. One common method is the electrophilic substitution reaction where a fluorine source, such as Selectfluor, is used to introduce the fluorine atom into the indoline ring. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized indoline derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Methyl 7-fluoroindoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 7-fluoroindoline-6-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    7-fluoroindole: Another fluorinated indole derivative with similar biological activities.

    Methyl 6-fluoroindoline-7-carboxylate: A positional isomer with different chemical and biological properties.

    5-fluoroindole: Known for its antimicrobial properties.

Uniqueness: Methyl 7-fluoroindoline-6-carboxylate is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to unique interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 7-fluoro-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-3,12H,4-5H2,1H3

InChI Key

JRGDRESVBBPBRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(CCN2)C=C1)F

Origin of Product

United States

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